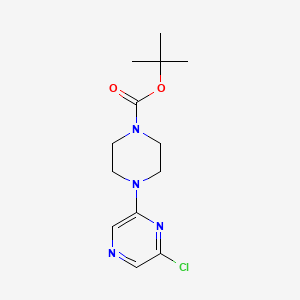

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

Vue d'ensemble

Description

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives are often used in the synthesis of pharmaceuticals , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Piperazine derivatives are known to undergo various reactions, such as Buchwald-Hartwig coupling reactions with aryl halides , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad use of piperazine derivatives in pharmaceuticals , it is likely that this compound could influence a variety of biochemical pathways.

Result of Action

Piperazine derivatives have been used in the synthesis of various pharmaceuticals , suggesting that they may have diverse effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell cycle proteins, transcription regulators, homeodomain proteins, steroid receptors, kinases, and phosphatases . These interactions are essential for regulating various cellular processes, including cell division, gene expression, and signal transduction.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the activity of kinases and phosphatases, which are critical for signal transduction pathways. Additionally, it can alter the expression of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool for studying biochemical pathways and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapy.

Activité Biologique

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with Boc (tert-butyloxycarbonyl) protection and chloropyrazine moieties. Various synthetic routes have been explored to optimize yield and purity, with modifications to the reaction conditions being critical for successful outcomes.

Anticancer Activity

This compound has shown promising activity against various cancer cell lines. In a study evaluating piperazine derivatives, compounds similar to this compound demonstrated significant cytotoxic effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines. The IC50 values for these compounds ranged from 0.01 µM to 0.1 µM, indicating potent anticancer properties .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUH7 | 0.01 | Significant growth inhibition |

| HEPG2 | 0.05 | Moderate growth inhibition |

| MCF7 | 0.03 | Significant growth inhibition |

| HCT116 | 0.02 | High level of cytotoxicity |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have indicated that piperazine derivatives can disrupt cellular processes leading to programmed cell death . The compound's interaction with DNA and inhibition of topoisomerase II activity are also potential pathways contributing to its biological activity .

Study on Cytotoxicity

A detailed study investigated the cytotoxic effects of various piperazine derivatives, including this compound, on multiple cancer cell lines. The results indicated a time-dependent increase in cytotoxicity, with significant effects observed at concentrations as low as 0.01 µM after 72 hours .

Pharmacological Profile

In addition to anticancer properties, piperazine derivatives have been studied for their potential as inhibitors of other biological targets, such as enzymes involved in cancer progression and metastasis . The versatility of the piperazine scaffold allows for modifications that can enhance selectivity and potency against specific targets.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound serves as a significant building block in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of piperazine have shown promise as anti-cancer agents due to their ability to inhibit specific pathways involved in tumor growth .

Case Study: Anticancer Activity

Research indicates that compounds derived from pyrazine and piperazine scaffolds exhibit notable activity against cancer cell lines. In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer models. For example, a study highlighted the effectiveness of a piperazine derivative at concentrations as low as 0.001 µM against specific cancer cells, showcasing its potential for further development as an anticancer drug .

Organic Synthesis

Synthetic Intermediates

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its Boc (tert-butyloxycarbonyl) protection allows for selective reactions without interference from other functional groups .

Application in Hybrid Molecule Development

The compound can be combined with other pharmacophores to create hybrid molecules with improved biological efficacy. This approach has been applied to develop new classes of drugs that exhibit enhanced therapeutic profiles by targeting multiple pathways simultaneously .

Enzyme Inhibition Studies

Mechanism of Action

The compound's ability to act as an enzyme inhibitor is significant for drug discovery, particularly for conditions such as cancer and neurological disorders. The structural characteristics of this compound facilitate its binding to active sites on enzymes, thereby inhibiting their function .

Case Study: PI3K/Akt/mTOR Pathway Inhibition

Recent studies have focused on synthesizing inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. Compounds derived from this piperazine scaffold demonstrated favorable pharmacokinetic properties and efficacy in preclinical models, indicating their potential as therapeutic agents .

Development of Specialty Chemicals

Industrial Applications

Beyond medicinal uses, this compound is also employed in creating specialty chemicals and materials with unique properties. Its versatility allows for applications in the development of agrochemicals and other industrial products where specific chemical characteristics are required .

Summary of Research Findings

Propriétés

IUPAC Name |

tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDKNKUNEVLULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592685 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426829-52-9 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.